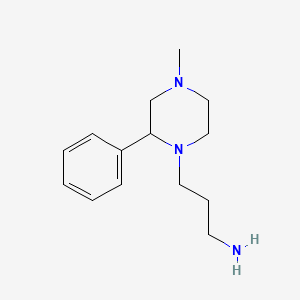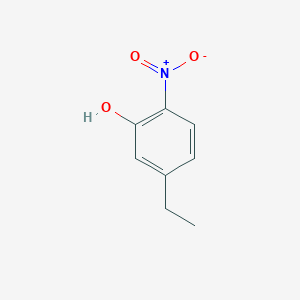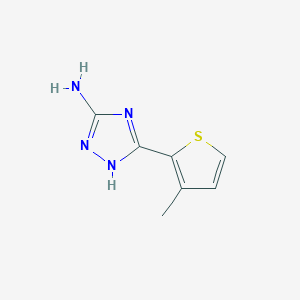
3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine
Vue d'ensemble
Description
“3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine” is a biochemical used for proteomics research . It has a molecular formula of C14H23N3 and a molecular weight of 233.35 .
Molecular Structure Analysis
The molecular structure of “3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a propylamine chain attached to one of the nitrogen atoms of the piperazine ring . The piperazine ring is also substituted with a methyl group and a phenyl group .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Design and Synthesis : Novel derivatives of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine by N-chloroacetylation and N-alkylation. These derivatives were characterized using 1H NMR, IR, and MS techniques (Yang Jing, 2010).
Development of Anticancer Agents : Novel Mannich bases of 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine were synthesized, which have shown potential as anticancer agents. These compounds were evaluated against prostate cancer cell lines, displaying moderate cytotoxic activity (S. Demirci & N. Demirbas, 2019).
Structural and Vibrational Studies : Using single crystal X-ray diffraction, the structures of certain derivatives like benzyl (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate were established, providing insights into their molecular configurations and potential biological activities (K. Christensen et al., 2011).
Biological and Pharmacological Activities
Anticancer and Src Kinase Inhibition : 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, synthesized from epichlorohydrine, demonstrated Src kinase inhibitory and anticancer activities. Specifically, certain derivatives showed significant inhibitory potency against Src kinase and breast carcinoma cells (Deepti Sharma et al., 2010).
Carbonic Anhydrase Inhibition and Anticancer Properties : New mono Mannich bases with piperazines were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase I and II, and their cytotoxic/anticancer properties. Some compounds showed significant inhibitory activity and tumor selectivity (M. Tuğrak et al., 2019).
Antimicrobial Activity : Novel Mannich bases synthesized from N'-(2-Hydroxyphenyl)-N'-(4-Methylpiperazin-1-YL) Furan-2-Carbohydrazide demonstrated significant antibacterial and antifungal activities, providing a basis for further exploration in antimicrobial drug development (Angamuthu N et al., 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with cholinesterase enzymes .
Mode of Action
It’s worth noting that related compounds have demonstrated inhibitory activity against cholinesterase enzymes .
Biochemical Pathways
Given the potential interaction with cholinesterase enzymes, it may influence the cholinergic system .
Result of Action
Related compounds have shown inhibitory effects on cholinesterase enzymes , which could potentially lead to increased levels of acetylcholine in the synaptic cleft, affecting neuronal signaling.
Propriétés
IUPAC Name |
3-(4-methyl-2-phenylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16-10-11-17(9-5-8-15)14(12-16)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQKHHWJDXPBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate](/img/structure/B3198841.png)

![N-[4-(aminomethyl)phenyl]-3-[benzyl(methyl)amino]propanamide](/img/structure/B3198849.png)



![2-bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one](/img/structure/B3198868.png)

![2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3198875.png)
![tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B3198882.png)
![1-{4-[(3-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B3198890.png)

![tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate](/img/structure/B3198898.png)